molecular formula C22H21BrN6O3 B11210929 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11210929
M. Wt: 497.3 g/mol
InChI Key: VLSYVXMRDWSJQS-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the triazole moiety. The final step involves the coupling of the two fragments under specific reaction conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving a brominated phenyl derivative and a suitable amine.

    Triazole Formation: The triazole ring is typically formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reaction: The final step involves coupling the oxazole and triazole fragments using a palladium-catalyzed cross-coupling reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. This can result in the modulation of various biochemical pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-{[2-(5-chloro-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-{[2-(5-fluoro-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can impart distinct biological and chemical properties. The presence of the bromine atom in the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21BrN6O3

Molecular Weight

497.3 g/mol

IUPAC Name

5-amino-1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C22H21BrN6O3/c1-12-5-4-6-15(9-12)25-21(30)19-20(24)29(28-27-19)11-17-13(2)32-22(26-17)16-10-14(23)7-8-18(16)31-3/h4-10H,11,24H2,1-3H3,(H,25,30)

InChI Key

VLSYVXMRDWSJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)N

Origin of Product

United States

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